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molecular formula C12H10FNO B8683481 6-fluoro-4,9-dihydro-1H-carbazol-3-(2H)-one

6-fluoro-4,9-dihydro-1H-carbazol-3-(2H)-one

Cat. No. B8683481
M. Wt: 203.21 g/mol
InChI Key: UHWKEQCYJABUBN-UHFFFAOYSA-N
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Patent
US08697869B2

Procedure details

A solution of 6-fluoro-1,2,4,9-tetrahydrospiro[carbazole-3,2′-[1,3]dioxolane] (33.7 g, 0.136 mol) in formic acid (123 ml) was stirred at rt for 4 h30. Then water was added carefully at 0° C., the resulting suspension was stirred for 30 min at 0-5° C. The suspension was filtered off and the yellow solid was washed twice with water (2×14 ml), dried in high vacuum overnight to yield the titled compound as a yellow solid.
Name
6-fluoro-1,2,4,9-tetrahydrospiro[carbazole-3,2′-[1,3]dioxolane]
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][CH2:12][C:7]3(OCC[O:8]3)[CH2:6][C:5]2=1.O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][C:5]2=1

Inputs

Step One
Name
6-fluoro-1,2,4,9-tetrahydrospiro[carbazole-3,2′-[1,3]dioxolane]
Quantity
33.7 g
Type
reactant
Smiles
FC=1C=C2C=3CC4(OCCO4)CCC3NC2=CC1
Name
Quantity
123 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 30 min at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
the yellow solid was washed twice with water (2×14 ml)
CUSTOM
Type
CUSTOM
Details
dried in high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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